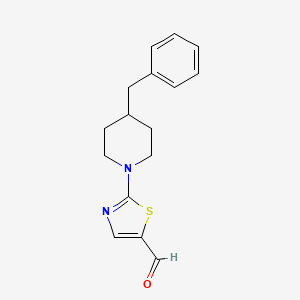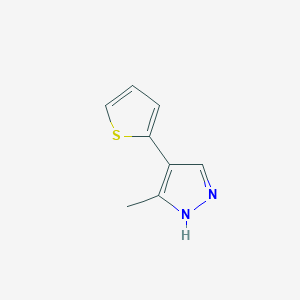
Benzofuran-7-ylméthanol
Vue d'ensemble
Description
Benzofuran-7-ylmethanol is a chemical compound belonging to the benzofuran family, which is characterized by a benzene ring fused to a furan ringBenzofuran derivatives are known for their diverse biological activities, such as anti-tumor, antibacterial, anti-oxidative, and anti-viral properties .
Applications De Recherche Scientifique
Benzofuran-7-ylmethanol has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an anti-tumor and antibacterial agent.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and viral infections.
Industry: Utilized in the production of dyes, pharmaceuticals, and agrochemicals
Mécanisme D'action
Target of Action
Benzofuran-7-ylmethanol, a derivative of the benzofuran compound, has been found to interact with various targets. One of the primary targets of benzofuran compounds is Lysozyme , an enzyme that plays a crucial role in the immune response by breaking down the cell walls of certain bacteria . Benzofuran derivatives have also been used in the design of antimicrobial agents that are active toward different clinically approved targets .
Mode of Action
The interaction of Benzofuran-7-ylmethanol with its targets can lead to significant changes in the biological system. For instance, the phenolic hydroxy group of benzofuran has been found to be crucial for modulating anticancer activity. The presence of a hydrogen-donating group promotes the formation of favorable interactions with the target, hence inducing its cytotoxic properties .
Biochemical Pathways
Benzofuran-7-ylmethanol can affect various biochemical pathways. For instance, benzofuran-based compounds have been found to have extensive potential as antimicrobial agents . Additionally, benzofuran compounds have been found to be involved in coordination complexes with metal ions, which play a crucial role in many biochemical reactions .
Pharmacokinetics
The bioavailability of benzofuran derivatives has been a focus of recent research, with improvements in bioavailability being one of the targets achieved with most of the more recent compounds .
Result of Action
The molecular and cellular effects of Benzofuran-7-ylmethanol’s action can be significant. For instance, some substituted benzofurans have shown dramatic anticancer activities . The compound’s interaction with its targets can lead to the inhibition of cell growth, demonstrating its potential as a therapeutic agent .
Action Environment
The action, efficacy, and stability of Benzofuran-7-ylmethanol can be influenced by various environmental factorsFor instance, the presence of metal ions can influence the activity of benzofuran compounds in biochemical reactions .
Analyse Biochimique
Biochemical Properties
Benzofuran-7-ylmethanol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with various enzymes, including those involved in oxidative stress responses and metabolic pathways. For instance, benzofuran-7-ylmethanol can interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds . Additionally, it has been found to interact with proteins that have hydrophobic pockets and hydrogen bond donors, facilitating its binding and activity .
Cellular Effects
Benzofuran-7-ylmethanol influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran-7-ylmethanol can modulate the activity of signaling pathways involved in oxidative stress and inflammation . This modulation can lead to changes in gene expression, particularly genes involved in detoxification and antioxidant responses. Furthermore, benzofuran-7-ylmethanol can impact cellular metabolism by influencing the activity of metabolic enzymes and altering the levels of key metabolites .
Molecular Mechanism
The molecular mechanism of action of benzofuran-7-ylmethanol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Benzofuran-7-ylmethanol can bind to specific sites on enzymes and proteins, leading to either inhibition or activation of their activity . For instance, its interaction with cytochrome P450 enzymes can result in the inhibition of these enzymes, affecting the metabolism of various substrates . Additionally, benzofuran-7-ylmethanol can influence gene expression by modulating transcription factors and signaling pathways involved in cellular stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of benzofuran-7-ylmethanol can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that benzofuran-7-ylmethanol is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . Long-term exposure to benzofuran-7-ylmethanol in in vitro and in vivo studies has revealed its potential to induce adaptive responses in cells, such as upregulation of detoxification enzymes and antioxidant proteins .
Dosage Effects in Animal Models
The effects of benzofuran-7-ylmethanol vary with different dosages in animal models. At low doses, benzofuran-7-ylmethanol has been observed to exert beneficial effects, such as antioxidant and anti-inflammatory activities . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and oxidative stress . These threshold effects highlight the importance of dosage considerations in the therapeutic application of benzofuran-7-ylmethanol.
Metabolic Pathways
Benzofuran-7-ylmethanol is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites . These metabolic pathways can influence the overall bioavailability and activity of benzofuran-7-ylmethanol, as well as its potential effects on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of benzofuran-7-ylmethanol within cells and tissues are mediated by specific transporters and binding proteins. It has been found to interact with efflux transporters, which play a role in its cellular efflux and distribution . Additionally, benzofuran-7-ylmethanol can bind to intracellular proteins, affecting its localization and accumulation within specific cellular compartments .
Subcellular Localization
Benzofuran-7-ylmethanol exhibits specific subcellular localization, which can influence its activity and function. It has been observed to localize in the endoplasmic reticulum and mitochondria, where it can interact with enzymes and proteins involved in oxidative stress responses . The subcellular localization of benzofuran-7-ylmethanol is directed by targeting signals and post-translational modifications that facilitate its transport to specific compartments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzofuran-7-ylmethanol typically involves the formation of the benzofuran ring followed by the introduction of the methanol group at the 7-position. One common method is the cyclization of 2-hydroxybenzaldehyde derivatives with appropriate reagents to form the benzofuran core. Subsequent functionalization at the 7-position can be achieved through various organic reactions, such as Grignard reactions or reduction of corresponding ketones .
Industrial Production Methods: Industrial production of benzofuran-7-ylmethanol may involve catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum can be used to facilitate the cyclization and functionalization reactions. The choice of solvents, temperature, and pressure conditions are optimized to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions: Benzofuran-7-ylmethanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction of the benzofuran ring can lead to dihydrobenzofuran derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst.
Major Products: The major products formed from these reactions include benzofuran-7-carboxaldehyde, dihydrobenzofuran derivatives, and various substituted benzofurans .
Comparaison Avec Des Composés Similaires
Benzofuran: The parent compound with a simpler structure.
Dihydrobenzofuran: A reduced form of benzofuran with different biological activities.
Benzothiophene: A sulfur analog of benzofuran with distinct chemical properties
Uniqueness: Benzofuran-7-ylmethanol is unique due to the presence of the methanol group at the 7-position, which imparts specific chemical reactivity and biological activity. This functional group allows for further derivatization and enhances the compound’s potential as a versatile intermediate in organic synthesis .
Propriétés
IUPAC Name |
1-benzofuran-7-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-5,10H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CROYZLIPNLVAHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CO)OC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50596266 | |
| Record name | (1-Benzofuran-7-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50596266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209256-55-3 | |
| Record name | (1-Benzofuran-7-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50596266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(Aminooxy)methyl]-2,3-dichlorobenzene hydrochloride](/img/structure/B1288102.png)



![2-{5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1288125.png)
![2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol](/img/structure/B1288126.png)
![2,6-Bis[(dimethylamino)methyl]-4-(2-methylbutyl)benzenol](/img/structure/B1288127.png)
![4-Bromo-2-chloro-6-[(dimethylamino)methyl]benzenol](/img/structure/B1288128.png)



![2-[4-(2,1,3-Benzothiadiazol-5-ylmethyl)-piperazino]-1-ethanol](/img/structure/B1288139.png)


